molecular formula C17H24N4O5 B1241535 1,1-Dimethyl-2-(2-(4-morpholinophenyl))guanidine monofumarate CAS No. 161748-40-9

1,1-Dimethyl-2-(2-(4-morpholinophenyl))guanidine monofumarate

Cat. No.: B1241535
CAS No.: 161748-40-9
M. Wt: 364.4 g/mol
InChI Key: FFEKJBVVAJTQST-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTS-67582 involves the reaction of 1,1-dimethylguanidine with 2-(4-morpholinyl)benzaldehyde, followed by the formation of the fumarate salt. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for BTS-67582 would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

BTS-67582 primarily undergoes reactions related to its function as a potassium channel blocker. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions involving BTS-67582 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of BTS-67582 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

Mechanism of Action

BTS-67582 exerts its effects by blocking potassium channels, specifically ATP-sensitive potassium channels (KATP channels). This action leads to the depolarization of pancreatic beta cells, resulting in the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells. The compound also enhances the insulin-releasing effects of glucose and other insulin secretagogues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BTS-67582

BTS-67582 is unique in its biphasic insulin-releasing effect, which includes an immediate but transient increase in insulin concentrations followed by a smaller but sustained increase. This biphasic pattern is not commonly observed in other potassium channel blockers, making BTS-67582 a valuable compound for studying the mechanisms of insulin release and for developing new treatments for type 2 diabetes .

Properties

CAS No.

161748-40-9

Molecular Formula

C17H24N4O5

Molecular Weight

364.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine

InChI

InChI=1S/C13H20N4O.C4H4O4/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17;5-3(6)1-2-4(7)8/h3-6H,7-10H2,1-2H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FFEKJBVVAJTQST-WLHGVMLRSA-N

Isomeric SMILES

CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=C/C(=O)O)\C(=O)O

SMILES

CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O

Synonyms

1,1-dimethyl-2-(2-morpholinophenyl)guanidine monofumarate
BTS 67 582
BTS 67582
BTS-67582

Origin of Product

United States

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